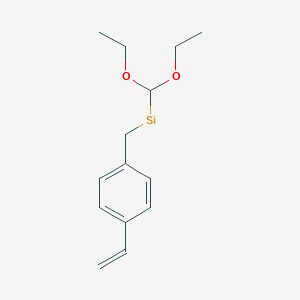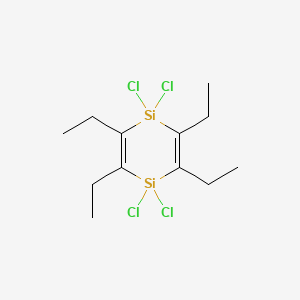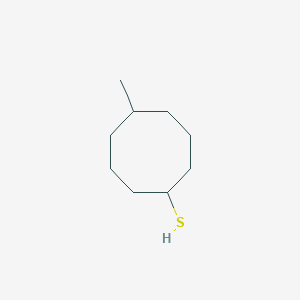
5-Methylcyclooctane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylcyclooctane-1-thiol: is an organic compound with the molecular formula C9H18S . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The compound features a cyclooctane ring with a methyl group and a thiol group attached to it. Thiol groups are known for their strong, often unpleasant odors, and their reactivity due to the presence of a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-Methylcyclooctyl halide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction can be represented as follows:
5-Methylcyclooctyl halide+NaSH→this compound+NaHalide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylcyclooctane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5-Methylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also utilized in the study of thiol-ene reactions, which are important in polymer chemistry.
Biology and Medicine: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be used to modify proteins or other biomolecules. Thiol groups are also important in the study of redox biology and the development of antioxidants.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals. Its reactivity makes it valuable in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 5-Methylcyclooctane-1-thiol largely depends on its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. The sulfur atom in the thiol group can form strong bonds with metals, making it useful in metal-catalyzed reactions. Additionally, thiols can form disulfide bonds, which are important in protein structure and function.
Comparaison Avec Des Composés Similaires
Cyclooctane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Cyclooctanethiol: Similar structure but without the methyl group, leading to different steric and electronic properties.
Methylcyclohexane-1-thiol: Smaller ring size, resulting in different conformational and reactivity profiles.
Uniqueness: 5-Methylcyclooctane-1-thiol is unique due to the combination of its cyclooctane ring, methyl group, and thiol group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the thiol group makes it particularly useful in redox chemistry and bioconjugation reactions.
Propriétés
Numéro CAS |
827024-49-7 |
|---|---|
Formule moléculaire |
C9H18S |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
5-methylcyclooctane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8-4-2-6-9(10)7-3-5-8/h8-10H,2-7H2,1H3 |
Clé InChI |
GXGHSSKCOKHRHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(CCC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

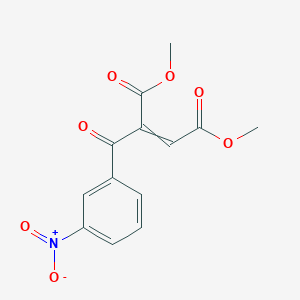
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
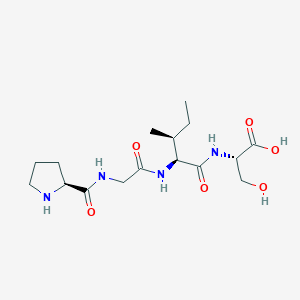
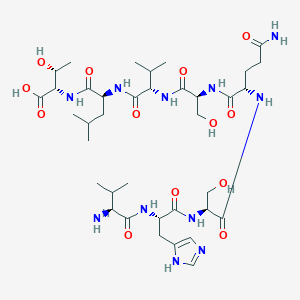
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
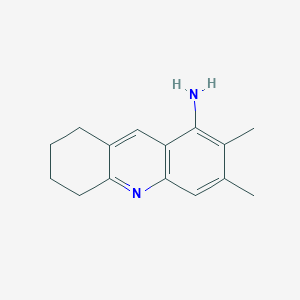
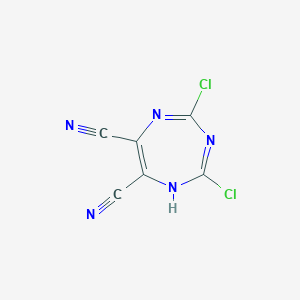
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
